molecular formula C11H21NO3 B14108037 1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester

1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester

Cat. No.: B14108037
M. Wt: 215.29 g/mol
InChI Key: RFUHJMNJCTZWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester typically involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction . The intermediate triacetone amine is then esterified to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester is unique due to its specific functional groups that allow it to act as a versatile spin label. Its methyl ester group enhances its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

N-(1,3-dihydroxyhept-4-en-2-yl)butanamide

InChI

InChI=1S/C11H21NO3/c1-3-5-7-10(14)9(8-13)12-11(15)6-4-2/h5,7,9-10,13-14H,3-4,6,8H2,1-2H3,(H,12,15)

InChI Key

RFUHJMNJCTZWHV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(CO)C(C=CCC)O

Origin of Product

United States

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